molecular formula C15H11ClN4S B6423148 5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine CAS No. 26179-16-8

5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine

Cat. No.: B6423148
CAS No.: 26179-16-8
M. Wt: 314.8 g/mol
InChI Key: OGLXTLILXBPUFO-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of 5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and aniline.

    Diazotization: The aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-chlorobenzoic acid to form the azo compound.

    Cyclization: The azo compound undergoes cyclization with thiourea to form the thiazole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells. The compound’s interaction with cellular pathways and molecular targets is an area of ongoing research .

Comparison with Similar Compounds

5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of a thiazole ring with an azo group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4S/c16-11-6-8-12(9-7-11)19-20-14-13(18-15(17)21-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLXTLILXBPUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423472
Record name NSC125411
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26179-16-8
Record name NSC125411
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC125411
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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